Cas no 888961-22-6 ((2S)-2-amino-3-ethylpentanoic acid hydrochloride)

(2S)-2-Amino-3-ethylpentanoic acid hydrochloride is a non-proteinogenic amino acid derivative with a chiral center at the 2-position, making it valuable for stereoselective synthesis and pharmaceutical research. The hydrochloride salt enhances solubility and stability, facilitating handling in aqueous and organic media. Its branched alkyl side chain (ethyl and propyl groups) contributes to unique steric and electronic properties, useful in peptide modification and drug design. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing enzyme inhibitors or receptor ligands. High purity grades ensure reproducibility in research applications. Its structural features enable exploration of structure-activity relationships in bioactive molecules.
(2S)-2-amino-3-ethylpentanoic acid hydrochloride structure
888961-22-6 structure
Product name:(2S)-2-amino-3-ethylpentanoic acid hydrochloride
CAS No:888961-22-6
MF:C7H16ClNO2
MW:181.660441398621
MDL:MFCD32879012
CID:5685277
PubChem ID:155822723

(2S)-2-amino-3-ethylpentanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-3-ethylpentanoic acid hydrochloride
    • (2S)-2-amino-3-ethylpentanoic acid hydrochloride
    • (S)-2-amino-3-ethyl-pentanoic acid -HCl
    • EN300-24201324
    • (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride
    • 888961-22-6
    • MDL: MFCD32879012
    • Inchi: 1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
    • InChI Key: YEMUXXUCOCKXRV-RGMNGODLSA-N
    • SMILES: C(CC)(CC)[C@H](N)C(=O)O.Cl

Computed Properties

  • Exact Mass: 181.0869564g/mol
  • Monoisotopic Mass: 181.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

(2S)-2-amino-3-ethylpentanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24201324-5.0g
(2S)-2-amino-3-ethylpentanoic acid hydrochloride
888961-22-6 95%
5.0g
$2650.0 2024-06-19
Enamine
EN300-24201324-10.0g
(2S)-2-amino-3-ethylpentanoic acid hydrochloride
888961-22-6 95%
10.0g
$3929.0 2024-06-19
Enamine
EN300-24201324-1.0g
(2S)-2-amino-3-ethylpentanoic acid hydrochloride
888961-22-6 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-24201324-0.25g
(2S)-2-amino-3-ethylpentanoic acid hydrochloride
888961-22-6 95%
0.25g
$452.0 2024-06-19
Enamine
EN300-24201324-2.5g
(2S)-2-amino-3-ethylpentanoic acid hydrochloride
888961-22-6 95%
2.5g
$1791.0 2024-06-19
1PlusChem
1P023K37-5g
(2S)-2-amino-3-ethylpentanoicacidhydrochloride
888961-22-6 95%
5g
$3338.00 2023-12-16
Aaron
AR023KBJ-10g
(2S)-2-amino-3-ethylpentanoicacidhydrochloride
888961-22-6 95%
10g
$5428.00 2023-12-15
1PlusChem
1P023K37-2.5g
(2S)-2-amino-3-ethylpentanoicacidhydrochloride
888961-22-6 95%
2.5g
$2276.00 2024-04-20
Aaron
AR023KBJ-50mg
(2S)-2-amino-3-ethylpentanoicacidhydrochloride
888961-22-6 95%
50mg
$317.00 2025-02-14
Aaron
AR023KBJ-500mg
(2S)-2-amino-3-ethylpentanoicacidhydrochloride
888961-22-6 95%
500mg
$1006.00 2025-02-14

(2S)-2-amino-3-ethylpentanoic acid hydrochloride Related Literature

Additional information on (2S)-2-amino-3-ethylpentanoic acid hydrochloride

Comprehensive Analysis of (2S)-2-amino-3-ethylpentanoic acid hydrochloride (CAS No. 888961-22-6)

The compound (2S)-2-amino-3-ethylpentanoic acid hydrochloride (CAS No. 888961-22-6) is a specialized chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural properties, this compound serves as a critical building block in peptide synthesis and drug development. The hydrochloride salt form enhances its solubility, making it particularly valuable for laboratory and industrial applications. Researchers are increasingly exploring its potential in designing novel therapeutics, especially in the context of targeted drug delivery and enzyme inhibition.

One of the most frequently searched questions related to this compound is: "What are the applications of (2S)-2-amino-3-ethylpentanoic acid hydrochloride in medicine?" Current studies highlight its role in modulating metabolic pathways and its potential use in treating metabolic disorders. The chiral center at the 2-position is crucial for its biological activity, as it influences interactions with enzymes and receptors. This specificity aligns with the growing demand for stereoselective synthesis in modern pharmacology, a topic trending in academic and industrial circles.

From a synthetic chemistry perspective, the ethylpentanoic acid backbone of this compound offers versatility in derivatization. Its hydrophobic side chain allows for fine-tuning of physicochemical properties, which is essential for optimizing drug bioavailability. Recent publications have emphasized its utility in creating peptide mimetics, a hot topic in drug discovery due to their ability to mimic natural peptides while offering improved stability. This aligns with the rising interest in biostable therapeutic agents, a keyword frequently appearing in literature and patent searches.

Another trending discussion revolves around the green synthesis of such specialized amino acids. Environmental concerns have pushed researchers to develop sustainable production methods for compounds like (2S)-2-amino-3-ethylpentanoic acid hydrochloride. Innovations in catalytic asymmetric synthesis and biocatalysis are addressing these challenges, making this compound a case study for eco-friendly pharmaceutical manufacturing. These advancements respond to the popular search query: "How can amino acid derivatives be synthesized sustainably?"

The analytical characterization of this compound is another area of interest. Techniques such as HPLC chiral separation and X-ray crystallography are often employed to confirm its stereochemical purity—a critical quality attribute given its pharmaceutical applications. This ties into the broader industry focus on quality by design (QbD) principles, which dominate current regulatory discussions. The compound's CAS No. 888961-22-6 serves as a unique identifier in global chemical databases, facilitating precise tracking in supply chains and research collaborations.

In conclusion, (2S)-2-amino-3-ethylpentanoic acid hydrochloride represents a fascinating intersection of chemistry and biology. Its structural features and applications resonate with multiple contemporary research themes, from precision medicine to sustainable chemistry. As the scientific community continues to explore its potential, this compound is poised to remain a subject of intense study and innovation.

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